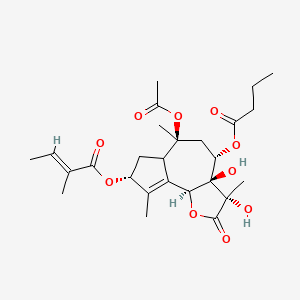
Antitumor agent-119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-119 involves the formation of a hydrazone derivative from 2-benzoxazole. The general synthetic route includes the reaction of 2-benzoxazole with hydrazine derivatives under controlled conditions to form the desired hydrazone compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds .
Scientific Research Applications
Antitumor agent-119 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hydrazone chemistry and its reactivity.
Biology: Investigated for its effects on various biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Antitumor agent-119 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the activity of key enzymes and proteins, leading to cell cycle arrest and apoptosis. The compound interacts with DNA and disrupts its replication, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Aurone derivatives: Similar in structure and exhibit anticancer properties.
Indanone derivatives: Share a similar mechanism of action and are used in cancer research
Uniqueness
Antitumor agent-119 is unique due to its high potency and selectivity towards specific cancer cell lines. Its hydrazone derivative structure provides a distinct mode of action compared to other anticancer agents .
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |
InChI Key |
CQYWNLWTQUEJRG-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)


![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)



![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
